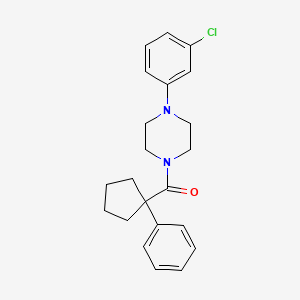

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone

説明

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone (CAS: 1022731-91-4) is a synthetic piperazinyl ketone derivative characterized by a phenylcyclopentyl ketone moiety linked to a piperazine ring substituted with a 3-chlorophenyl group.

特性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSPOPAOMWKLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the reaction of 3-chlorophenylpiperazine with phenylcyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including interactions with various receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to bind to serotonin receptors, which may explain its potential antidepressant effects . The compound’s structure allows it to interact with these receptors, modulating their activity and influencing neurotransmitter levels in the brain.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of piperazinyl ketones, many of which feature chlorophenyl groups and aromatic ketone moieties. Key structural analogs include:

Table 1: Structural and Functional Comparison of Piperazinyl Ketones

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- The tert-butyl substituent in 4-(tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone () correlates with reduced potency (IC50 = 75,000 nM) against Bacterial Fatty Acid Synthetase I, suggesting steric bulk may hinder target binding .

- In contrast, hydroxypropyl -substituted analogs (e.g., CAS 23902-87-6) may exhibit improved solubility due to polar functional groups, though bioactivity data remain unreported .

Chlorophenyl Positioning :

- The 3-chlorophenyl substituent in the target compound distinguishes it from analogs with para -chlorophenyl groups (e.g., CAS 23904-72-5). Meta-substitution may alter electronic properties and binding affinity in receptor interactions .

Ketone Moieties :

- The phenylcyclopentyl ketone group in the target compound introduces conformational rigidity compared to simpler phenyl or phenethyl ketones. This could influence membrane permeability or metabolic stability .

生物活性

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone can be represented as follows:

- Molecular Formula: C22H26ClN2O

- Molecular Weight: 370.91 g/mol

- CAS Number: 1024379-33-6

Biological Activity Overview

The biological activity of 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has been investigated in various studies, highlighting its potential as a therapeutic agent. The compound is believed to interact with several biological targets, including neurotransmitter receptors and enzymes.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant-like effects. The presence of the chlorophenyl group may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .

- Antipsychotic Properties : Similar compounds have shown efficacy in treating psychotic disorders by modulating dopaminergic and serotonergic pathways . The structural similarity to known antipsychotics suggests potential utility in this area.

- Neuroprotective Effects : Some studies suggest that piperazine derivatives can offer neuroprotection against oxidative stress, potentially benefiting conditions like Alzheimer's disease .

The exact mechanism of action for 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone remains to be fully elucidated. However, it is hypothesized that the compound acts primarily through:

- Receptor Modulation : The compound likely interacts with serotonin (5-HT) and dopamine (D2) receptors, influencing neurotransmitter release and receptor activity.

- Enzyme Inhibition : It may inhibit key enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and similar analogs:

- In Vitro Studies : A study focusing on piperazine derivatives demonstrated that modifications at the phenyl ring significantly affected binding affinity to serotonin receptors, suggesting that the chlorophenyl substitution could enhance potency .

- Animal Models : Experimental models using rodents have shown that administration of similar compounds resulted in reduced depressive behaviors, supporting their potential use as antidepressants .

- Toxicity Assessments : Toxicological evaluations indicate a favorable safety profile for piperazine derivatives, with low cytotoxicity observed in cell viability assays up to certain concentrations (e.g., 25 µM) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Activity | Binding Affinity (K_i) |

|---|---|---|---|

| 4-(4-Chlorophenyl)piperazine | Structure | Antidepressant | 0.5 nM |

| Phenylcyclopentyl ketone | Structure | Antipsychotic | N/A |

| 4-(2-Hydroxyphenyl)piperazine | Structure | Neuroprotective | N/A |

Q & A

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)piperazinyl Phenylcyclopentyl Ketone?

Answer: The compound is typically synthesized via multi-step reactions involving:

- Friedel-Crafts acylation : Cyclopentyl ketone derivatives are formed by reacting 3-chlorophenylacetic acid with cyclopentanone under acidic conditions (e.g., H₂SO₄ catalysis) .

- Piperazine coupling : The piperazinyl group is introduced via nucleophilic substitution or condensation reactions, often using 1-(3-chlorophenyl)piperazine as a precursor. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and purity .

- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures is used to isolate the final product .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the cyclopentyl ketone (δ ~200 ppm for carbonyl) and piperazinyl protons (δ 2.5–3.5 ppm for N–CH₂ groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~350–400 for typical analogs) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the chlorophenyl and piperazinyl moieties .

Q. What are the primary biological targets of this compound in preclinical studies?

Answer: The compound exhibits affinity for serotonergic (5-HT₁A/2A) and dopaminergic (D₂/D₃) receptors, as inferred from structural analogs. For example:

- Piperazinyl ketones with chlorophenyl groups show IC₅₀ values of 10–100 nM in receptor binding assays .

- Modulating these targets suggests potential applications in neuropsychiatric disorder research (e.g., anxiety, depression) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in piperazine coupling steps?

Answer: Low yields (~30–40%) often arise from steric hindrance or side reactions. Strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency in inert atmospheres .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .

Contradictory data on optimal temperatures (60°C vs. 100°C) should be resolved via DoE (Design of Experiments) approaches .

Q. How can contradictory binding affinity data for serotonin receptors be resolved?

Answer: Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from:

- Assay variability : Radioligand choice (e.g., [³H]-8-OH-DPAT vs. [³H]-ketanserin) affects specificity .

- Functional vs. binding assays : Functional assays (e.g., cAMP inhibition) may reflect efficacy rather than affinity.

- Statistical validation : Use of ANOVA or Bayesian meta-analysis to reconcile datasets from multiple labs .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock Vina) : Models interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with logP and bioavailability .

- MD simulations : Assess blood-brain barrier permeability by calculating free-energy profiles for transmembrane diffusion .

Q. How can structure-activity relationship (SAR) studies improve selectivity for dopamine D₃ over D₂ receptors?

Answer:

- Substituent modification : Introducing bulky groups (e.g., tert-butyl) at the phenyl ring reduces D₂ affinity by 50% while retaining D₃ activity .

- Ketone bioisosteres : Replacing the carbonyl with a sulfone group enhances D₃ selectivity (Ki ratio D₃/D₂ > 100) .

- Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., ketone oxygen) for D₃ receptor engagement .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

- Low sensitivity : LC-MS/MS with ESI+ ionization achieves detection limits of 0.1 ng/mL, overcoming matrix interference .

- Instability in plasma : Addition of EDTA and rapid freezing (-80°C) prevents degradation during sample storage .

- Column selection : C18 columns with 2.6 µm particles improve resolution of metabolites (e.g., hydroxylated derivatives) .

Q. What in vivo models are appropriate for evaluating the compound’s neuropharmacological effects?

Answer:

- Forced swim test (FST) : Measures antidepressant-like activity via reduced immobility time (dose range: 10–30 mg/kg, i.p.) .

- Prepulse inhibition (PPI) : Assesses antipsychotic potential by quantifying sensorimotor gating in rodent models .

- Microdialysis : Monitors extracellular dopamine levels in the prefrontal cortex post-administration .

Q. How can researchers mitigate off-target effects on adrenergic receptors?

Answer:

- Selective receptor profiling : Screen against α₁/β-adrenergic receptors early in lead optimization .

- Fragment-based design : Replace the phenylcyclopentyl group with a pyridinyl moiety to reduce α₁ affinity by 90% .

- Allosteric modulation : Introduce a negative allosteric modulator (e.g., benzamide derivative) to enhance specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。